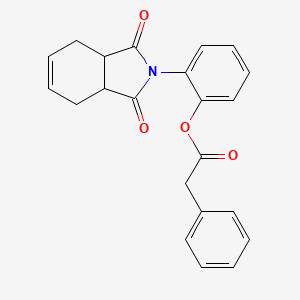
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl phenylacetate
Descripción general
Descripción
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl phenylacetate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as UBP302 and is a potent inhibitor of deubiquitinating enzymes (DUBs).
Mecanismo De Acción
UBP302 inhibits DUBs by binding to the active site of these enzymes and preventing them from catalyzing the removal of ubiquitin from target proteins. This leads to an accumulation of ubiquitinated proteins, which can have various downstream effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of DUBs by UBP302 has been shown to have a wide range of biochemical and physiological effects. For example, UBP302 has been shown to induce apoptosis in cancer cells by inhibiting the DUB USP7, which regulates the stability of the tumor suppressor protein p53. UBP302 has also been shown to inhibit the DUB USP14, which regulates the proteasomal degradation of synaptic proteins, leading to an increase in synaptic density and enhanced synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using UBP302 in lab experiments is its potency and specificity for DUBs. UBP302 has been shown to inhibit DUBs at nanomolar concentrations, making it a highly effective tool for studying the functions of these enzymes. However, one limitation of using UBP302 is its potential off-target effects, as it may also inhibit other enzymes that share structural similarities with DUBs.
Direcciones Futuras
There are many potential future directions for research involving UBP302. One area of interest is the development of more potent and selective DUB inhibitors based on the structure of UBP302. Another area of interest is the identification of specific DUBs that are involved in various diseases, such as cancer and neurodegenerative disorders, and the development of DUB inhibitors that can selectively target these enzymes. Additionally, the use of UBP302 in combination with other drugs or therapies may have synergistic effects and could lead to the development of novel treatments for various diseases.
Aplicaciones Científicas De Investigación
UBP302 has been extensively used in scientific research to study the role of DUBs in various biological processes. DUBs are enzymes that remove ubiquitin molecules from proteins, thereby regulating protein degradation, localization, and activity. UBP302 has been shown to inhibit a wide range of DUBs, making it a valuable tool for studying the functions of these enzymes.
Propiedades
IUPAC Name |
[2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-20(14-15-8-2-1-3-9-15)27-19-13-7-6-12-18(19)23-21(25)16-10-4-5-11-17(16)22(23)26/h1-9,12-13,16-17H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHGSWQZRGBNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3OC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4007516.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4007524.png)
![N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4007532.png)
![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}anthra-9,10-quinone](/img/structure/B4007544.png)
![4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime](/img/structure/B4007553.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007559.png)
![3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate](/img/structure/B4007563.png)

![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007582.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4007590.png)
![methyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4007594.png)
![N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007606.png)
![1-(phenylacetyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4007614.png)